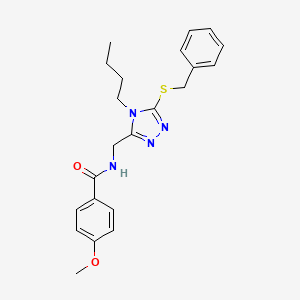

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, such as the triazole ring, benzylthio group, and methoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or directed metalation. For instance, the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with other reagents to form quinazolin-4(3H)-one derivatives is an example of how complex amides can be synthesized with good yields and functional group tolerance . Similarly, directed metalation has been used to synthesize derivatives of N-methyl-2-methoxybenzamide, demonstrating the synthetic utility of such approaches . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of N-aryl amides has been characterized, revealing details about molecular conformations and hydrogen bonding . Additionally, the structure of N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using spectroscopic methods and single-crystal X-ray diffraction . These studies suggest that similar analytical techniques could be employed to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that "this compound" might undergo. For instance, the presence of a methoxybenzamide group in other compounds has been associated with selective binding to dopamine receptors, indicating potential bioactivity . Additionally, the acylation reactions used to prepare N-3-hydroxyphenyl-4-methoxybenzamide suggest that amide bond formation is a key reaction for these types of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal structure analysis of N-aryl amides provides information on molecular conformations and hydrogen bonding, which can affect solubility and melting points . The study of intermolecular interactions in N-3-hydroxyphenyl-4-methoxybenzamide, including dimerization and crystal packing, highlights the importance of these factors in determining the physical properties of such compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A series of compounds, including derivatives similar to the queried chemical structure, have been synthesized and evaluated for their antimicrobial efficacy. These compounds have demonstrated promising antibacterial and antifungal properties. For example, thiazole derivatives have shown significant therapeutic potential against microbial diseases, highlighting their importance in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, fluorobenzamides containing thiazole and thiazolidine moieties have been identified as promising antimicrobial analogs, with some compounds showing potent activity at minimal inhibitory concentrations against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

The exploration of 1,2,4-triazole derivatives in anticancer research has led to the identification of novel compounds with significant antiproliferative effects against various cancer cell lines. For instance, some 4-thiazolidinones with a benzothiazole moiety have been screened and shown activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, marking them as potential candidates for further antitumor screening (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Molecular Docking Studies

Investigations into the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole through molecular docking studies have provided insights into their potential mechanisms of action. These studies focus on understanding the interactions between the compounds and specific biological targets, such as enzymes or receptor sites, which are crucial in cancer development and progression. This research helps in identifying promising candidates for new cancer therapies by highlighting the molecular stabilities and reactive properties of such compounds (Karayel, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-4-14-26-20(15-23-21(27)18-10-12-19(28-2)13-11-18)24-25-22(26)29-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSGBRWPKOEOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)